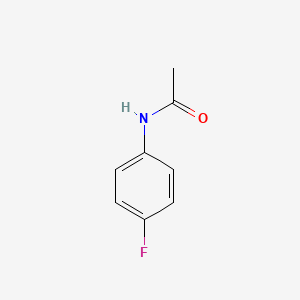
4-Fluoroacetanilide
Cat. No. B1213217
:
351-83-7
M. Wt: 153.15 g/mol
InChI Key: JHEFOJNPLXSWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04977178
Procedure details


A mixture of p-fluoroacetanilide (76.5 g, 0.5 mole), 4-bromofluorobenzene (262.5 g, 1.5 mole), K2CO3 (76 g, 0.55 mole), Cu2Br2 (157.8 g, 0.55 mole) and N-methylpyrrolidone (600 ml) were heated at 175°-180°. After allowing low boiling material to condense off, the mixture was heated at reflux for 7 days. The mixture was cooled to 60° and quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene, filtered and the toluene layer separated, back-washed 2×600 ml H2O, treated with activated carbon, dried over MgSO4 and concentrated to oily solids in vacuo. The latter were taken up in 1.5 liters 10% ethanolic KOH, refluxed 18 hours and concentrated in vacuo to an oil. The oil was partitioned between 750 ml H2O and 750 ml. ether. The water layer was washed 2× 200 ml ether. The organic layers were combined, back-washed 2×200 ml H2O, treated with activated carbon, dried over MgSO4, reconcentrated to an oil (60.3 g) and distilled to yield purified title product 41.6 g, b.p. 158°-160°/2 mm.



[Compound]
Name
Cu2Br2
Quantity
157.8 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=O)[CH3:8])=[CH:4][CH:3]=1.BrC1C=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CN1CCCC1=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(NC(C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
262.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
[Compound]
|
Name
|
Cu2Br2
|
|
Quantity
|
157.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated at 175°-180°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to condense off, the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 7 days
|
|
Duration
|
7 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 60°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
back-washed 2×600 ml H2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to oily solids in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed 18 hours
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was partitioned between 750 ml H2O and 750 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The water layer was washed 2× 200 ml ether
|
WASH
|
Type
|
WASH
|
|
Details
|
back-washed 2×200 ml H2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified title product 41.6 g, b.p. 158°-160°/2 mm
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)NC1=CC=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
